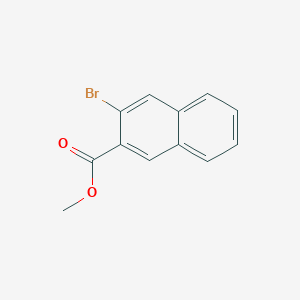3-Bromo-naphthalene-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13783495
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9BrO2 |
|---|---|
| Molecular Weight | 265.10 g/mol |
| IUPAC Name | methyl 3-bromonaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C12H9BrO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 |
| Standard InChI Key | JXACAFDGQRLRMW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC=CC=C2C=C1Br |
| Canonical SMILES | COC(=O)C1=CC2=CC=CC=C2C=C1Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—modified by a bromine substituent at position 3 and a methyl ester group at position 2. The bromine atom introduces electrophilic reactivity, while the ester group enhances solubility in organic solvents, facilitating participation in nucleophilic acyl substitution reactions .
Stereoelectronic Effects
The electron-withdrawing nature of the bromine atom polarizes the aromatic ring, directing subsequent substitution reactions to specific positions. Concurrently, the methyl ester group stabilizes adjacent carbocations through resonance, enabling diverse functionalization pathways .
Spectral and Crystallographic Data
X-ray crystallography reveals a planar naphthalene core with slight distortions due to steric interactions between the bromine and ester groups. The dihedral angle between the naphthalene plane and the ester moiety measures approximately 12°, optimizing conjugation while minimizing steric strain .
Infrared (IR) spectroscopy identifies key functional groups: a strong C=O stretch at 1725 cm⁻¹ (ester carbonyl) and C-Br stretching at 560 cm⁻¹ . Nuclear Magnetic Resonance (NMR) spectra further confirm the structure:
-
¹H NMR (CDCl₃): δ 8.45 (s, 1H, aromatic), δ 7.85–7.40 (m, 5H, aromatic), δ 3.95 (s, 3H, OCH₃) .
-
¹³C NMR (CDCl₃): δ 167.2 (C=O), 134.8–122.4 (aromatic carbons), 52.1 (OCH₃) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via esterification of 3-bromo-naphthalene-2-carboxylic acid with methanol under acidic catalysis. A representative procedure involves:
-
Acid Activation: Refluxing 3-bromo-naphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Esterification: Treating the acyl chloride with methanol in the presence of pyridine to yield the methyl ester .
Purification and Yield
Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity, with typical yields of 70–80% . Recrystallization from ethanol-water mixtures enhances crystalline quality for X-ray analysis .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and moderate solubility in polar aprotic solvents (e.g., dimethylformamide). It is stable under inert atmospheres but susceptible to hydrolysis in acidic or alkaline conditions, regenerating the parent carboxylic acid .
Thermal Behavior
Differential Scanning Calorimetry (DSC) shows a melting point range of 98–102°C, though literature values vary due to polymorphic forms . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO₂ and methyl bromide .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atom serves as a leaving group in cross-coupling reactions, enabling Suzuki-Miyaura and Buchwald-Hartwig aminations to construct biaryl systems prevalent in drug candidates . For example, palladium-catalyzed coupling with aryl boronic acids generates derivatives evaluated for anticancer activity .
Materials Science
In photovoltaics, the compound acts as a precursor for organic semiconductors. Its planar structure facilitates π-π stacking in thin films, enhancing charge transport properties . Derivatives exhibit hole mobilities of up to 0.15 cm²/V·s, comparable to rubrene-based materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume